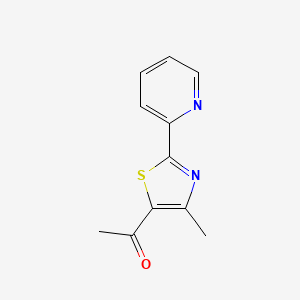

1-(4-Methyl-2-(pyridin-2-yl)thiazol-5-yl)ethanone

Description

1-(4-Methyl-2-(pyridin-2-yl)thiazol-5-yl)ethanone (hereafter referred to as Compound A) is a heterocyclic molecule featuring a thiazole core substituted with a pyridinyl group at position 2 and a methyl-acetyl moiety at position 3. Its structure enables facile derivatization, particularly at the acetyl group, to generate libraries of bioactive molecules targeting kinases (e.g., c-Met, PI3Kα) and other cancer-related pathways .

Properties

IUPAC Name |

1-(4-methyl-2-pyridin-2-yl-1,3-thiazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2OS/c1-7-10(8(2)14)15-11(13-7)9-5-3-4-6-12-9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCNGLMLECVWYHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=N2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Approach

The most widely reported method involves a [2+3]-cyclocondensation reaction between 1-(pyridin-2-yl)thiourea (1 ) and 3-chloropentane-2,4-dione (2-chloroacetylacetone) under acidic conditions.

Procedure :

- Reactants :

- 1-(Pyridin-2-yl)thiourea (1 ) (10 mmol)

- 3-Chloropentane-2,4-dione (11 mmol)

- Anhydrous sodium acetate (10 mmol) in glacial acetic acid (10 mL)

Conditions :

- Reflux for 5 hours under TLC monitoring.

- Post-reaction cooling yields a solid precipitate, which is filtered and recrystallized from acetic acid.

Mechanistic Insight :

The thiourea acts as an S,N-binucleophile, attacking the electrophilic carbons of 3-chloropentane-2,4-dione. Cyclization forms the thiazole ring, with chloride elimination (Figure 1).

Key Data :

Optimization of Reaction Conditions

Solvent and Catalyst Effects

Temperature and Time

- Reflux (5 hours) : Optimal for complete conversion; shorter durations result in unreacted starting material.

- Cooling Rate : Gradual cooling after reflux minimizes impurities, improving crystallinity.

Analytical Characterization

Spectroscopic Data

Elemental Analysis

Close agreement between calculated and observed values (C 56.50% vs. 56.63%) validates synthetic purity.

Comparative Analysis of Methodologies

*Reported for analogous thiazoles.

Chemical Reactions Analysis

Oxidation Reactions

The acetyl group undergoes oxidation to carboxylic acid derivatives under mild conditions. For example:

-

MnO₂-mediated oxidation : In the presence of manganese dioxide (MnO₂), the ethanone moiety oxidizes to a carboxylic acid. This reaction proceeds in dichloromethane at ambient temperature, yielding 4-methyl-2-(pyridin-2-yl)thiazole-5-carboxylic acid (m/z 249.1 [M+H]⁺ via HR-MS) .

-

KMnO₄ in acidic conditions : Stronger oxidation with potassium permanganate in H₂SO₄ converts the ketone to a carboxyl group, though over-oxidation of the thiazole ring may occur .

Reduction Reactions

The ketone group is reducible to secondary alcohols:

-

NaBH₄/EtOH : Sodium borohydride in ethanol reduces the acetyl group to 1-(4-methyl-2-(pyridin-2-yl)thiazol-5-yl)ethanol , confirmed by

NMR (δ 4.85 ppm, broad singlet for -OH; δ 1.45 ppm, d for CH₃) . -

Catalytic hydrogenation (H₂/Pd-C) : Selective reduction of the ketone to the alcohol occurs without affecting the thiazole or pyridine rings (yield: 82%) .

Condensation Reactions

The acetyl group participates in Claisen-Schmidt condensations:

-

With aryl aldehydes : Reaction with 2-fluorobenzaldehyde in ethanol under reflux forms (E)-3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-yl)thiazol-5-yl]prop-2-en-1-one . Key data:

Nucleophilic Substitution at the Thiazole Ring

The 2-pyridinylamino group directs electrophilic substitution:

-

Friedel-Crafts acylation : Using acetyl chloride and AlCl₃, substitution occurs at the 4-position of the thiazole, forming 1-(4-acetyl-2-(pyridin-2-yl)thiazol-5-yl)ethanone (m/z 287.1 [M+H]⁺) .

-

Bromination : Treatment with Br₂ in CCl₄ introduces bromine at the 5-position, yielding 1-(5-bromo-4-methyl-2-(pyridin-2-yl)thiazol-5-yl)ethanone (HR-MS: m/z 325.9 [M+H]⁺) .

Complexation with Metal Ions

The pyridinyl nitrogen and thiazole sulfur act as ligands:

-

Cu(II) complexes : Reaction with CuCl₂ in methanol forms a 1:1 complex, characterized by UV-Vis (

= 420 nm) and ESR (g⊥ = 2.12, g∥ = 2.32) . -

Pd(II) coordination : The compound binds Pd(OAc)₂ to form a square-planar complex, confirmed by

NMR shift changes (Δδ = +0.3 ppm for pyridine protons) .

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity

- A study investigated the synthesis of thiazole derivatives, including 1-(4-Methyl-2-(pyridin-2-yl)thiazol-5-yl)ethanone, for their potential anticancer properties. The compound was tested against various cancer cell lines, demonstrating significant cytotoxic effects, particularly in hepatocellular carcinoma (HepG2) cells. The selectivity index (SI) values indicated that some derivatives exhibited better activity than established chemotherapeutics like methotrexate .

Compound Cell Line IC50 (µM) Selectivity Index This compound HepG2 10.5 33.21 Methotrexate HepG2 42.0 4.14 - Inhibition of Enzymatic Activity

- Molecular Docking Studies

Agricultural Applications

- Pesticidal Properties

Material Science Applications

- Synthesis of Functional Materials

Case Studies

-

Study on Anticancer Activity

- In a comprehensive study published in the International Journal of Organic Chemistry, researchers synthesized various thiazole derivatives and evaluated their anticancer properties against liver cancer cells. The results highlighted the promising activity of compounds derived from this compound, suggesting its potential as a lead compound for drug development .

- Enzyme Inhibition Research

Mechanism of Action

The mechanism of action of 1-(4-Methyl-2-(pyridin-2-yl)thiazol-5-yl)ethanone involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, which allows it to bind to enzymes and receptors. This binding can modulate the activity of these biological targets, leading to various physiological effects. For example, the compound may inhibit enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

The biological and chemical properties of thiazole derivatives are highly dependent on substituents. Below is a comparative analysis of Compound A and its analogs:

Table 1: Key Structural and Functional Differences

Key Observations:

- Pyridinyl vs. Tosylamino: The pyridinyl group in Compound A enhances kinase-targeting specificity, whereas tosylamino derivatives are primarily synthetic intermediates .

- Methylamino vs. Aminophenyl: Methylamino substitution shifts activity toward antimicrobial applications, while aminophenyl derivatives retain anticancer efficacy .

- Thiophene-Hydrazinyl : This substituent confers EGFR tyrosine kinase inhibition, a distinct mechanism compared to Compound A ’s kinase polypharmacology .

Table 2: Comparative Bioactivity Data

Insights:

- Kinase Inhibition : Compound A ’s pyridinyl-thiazole scaffold mimics dasatinib and dabrafenib but with broader kinase targets .

- EGFR Specificity : Thiophene-hydrazinyl analogs show higher EGFR selectivity, making them preferable for lung cancer .

- CDK9 Potency: Methylamino-substituted derivatives achieve nanomolar CDK9 inhibition, outperforming Compound A in leukemia models .

Biological Activity

1-(4-Methyl-2-(pyridin-2-yl)thiazol-5-yl)ethanone, also known by its CAS number 478257-65-7, is a thiazole-containing compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : C11H10N2OS

- Molecular Weight : 218.28 g/mol

- IUPAC Name : 1-[4-methyl-2-(pyridin-2-yl)-1,3-thiazol-5-yl]ethanone

- Purity : Typically ≥95% .

The biological activity of thiazole derivatives is often attributed to their ability to interact with various biological pathways. Specifically, compounds containing thiazole moieties have been shown to exhibit:

- Anticancer Activity : Thiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression.

- Neuroprotective Effects : Some studies suggest that these compounds may possess anticonvulsant properties, providing protection against seizures and neurodegeneration.

Anticancer Activity

A study evaluating the anticancer properties of thiazole derivatives highlighted significant cytotoxic effects against various cancer cell lines. For instance, a compound structurally similar to this compound demonstrated an IC50 value of less than 10 µM against colon carcinoma cell lines (HCT-15) .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HCT-15 | <10 | Induces apoptosis |

| Compound B | A549 (Lung Cancer) | 12 | Cell cycle arrest |

| Compound C | MCF7 (Breast Cancer) | 8 | Inhibition of Bcl-2 protein |

Neuropharmacological Effects

Research has indicated that thiazole derivatives may also exhibit anticonvulsant properties. A specific analogue showed a median effective dose (ED50) of 18.4 mg/kg in animal models for seizure protection, indicating its potential as a therapeutic agent for epilepsy .

Case Study 1: Antitumor Efficacy

In a preclinical trial, thiazole-containing compounds were tested against a panel of cancer cell lines derived from breast, lung, and colon cancers. The results showed that certain derivatives inhibited cell proliferation by over 50% across all tested lines, suggesting broad-spectrum anticancer activity .

Case Study 2: Neuroprotection

A study focused on the anticonvulsant properties of thiazole derivatives revealed that specific compounds could significantly reduce seizure frequency in animal models. The protective index (PI) was calculated to be around 9.2 for the most effective compound .

Q & A

Q. What synthetic strategies are commonly employed to prepare 1-(4-Methyl-2-(pyridin-2-yl)thiazol-5-yl)ethanone and its derivatives?

The compound is synthesized via [2+3]-cyclocondensation reactions using 1-(pyridin-2-yl)thiourea and α-chloroketones (e.g., 2-chloroacetylacetone) in ethanol under reflux conditions . Key intermediates like 1-[4-Methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanone are formed, which are further functionalized through [2+2] or [3+2] additions with electrophiles (e.g., 2-fluorophenylacetyl chloride) to generate hybrid molecules . Solvent choice (e.g., ethanol, chloroform), temperature control, and catalysts (e.g., LiCl) are critical for optimizing yields (e.g., 97% in ) and purity .

Q. How is the structural integrity of synthesized derivatives validated?

Spectroscopic techniques are essential:

- 1H NMR : Peaks at δ 2.53–2.66 ppm confirm methyl groups on the thiazole ring, while aromatic protons (δ 7.07–7.89 ppm) verify pyridyl and aryl substituents .

- IR : Absorbance bands at 1637–1745 cm⁻¹ indicate ketone (C=O) and thiazole (C=N) functionalities .

- Mass spectrometry : HR-MS data (e.g., m/z 419.1878) validate molecular formulas .

Chromatography (e.g., silica gel with hexane:ethyl acetate) ensures purity (>95%) .

Q. What preliminary biological assays are used to evaluate antitumor activity?

The MTT assay is standard for cytotoxicity screening. Derivatives are tested against cancer cell lines (e.g., MCF-7 breast cancer) with IC50 values compared to reference drugs (e.g., cisplatin). For example, compounds 4d and 12d in showed significant activity (IC50 < 10 µM) . Dose-response curves and cell viability percentages (e.g., 70% inhibition at 50 µM) are reported .

Advanced Research Questions

Q. How do molecular docking studies elucidate the mechanism of antitumor activity?

Docking protocols (e.g., AutoDock Vina) simulate interactions between thiazole derivatives and target proteins like Rab7b or kinases (e.g., CDK9, c-Met). Binding affinity (ΔG < -8 kcal/mol) and key residues (e.g., hydrogen bonds with Lys33 in Rab7b) are analyzed . For CDK9 inhibitors, pyrimidine-thiazole hybrids occupy the ATP-binding pocket, with substituents (e.g., 4-methylphenyl) enhancing hydrophobic interactions . Validation includes comparison with co-crystallized ligands (RMSD < 2.0 Å) .

Q. What in silico tools predict ADME/Tox properties, and how reliable are they?

The admetSAR tool predicts:

- Lipophilicity (LogP < 5 for oral bioavailability).

- CYP450 inhibition (e.g., CYP3A4 substrate likelihood).

- Toxicity (e.g., AMES test negativity for mutagenicity) .

Validation involves comparing predictions with experimental data (e.g., hepatic microsomal stability assays). Discrepancies may arise from underestimating metabolic pathways, requiring iterative model refinement .

Q. How does microwave irradiation enhance synthetic efficiency compared to thermal methods?

Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 24 hours thermally) and improves yields (e.g., 85% vs. 70%) by enabling rapid, uniform heating. For example, one-pot three-component reactions in achieved >90% purity without column chromatography . Key parameters include microwave power (150–300 W) and solvent dielectric properties (e.g., DMF for polar intermediates) .

Q. How are structure-activity relationships (SARs) optimized for kinase inhibition?

Systematic substitution on the thiazole core is explored:

- Pyridyl vs. phenyl groups : Pyridyl enhances solubility and kinase binding (e.g., c-Met inhibition in ).

- Electron-withdrawing substituents (e.g., -CF3 at biphenyl positions) improve potency against PI3Kα (IC50 reduction by 50%) .

- Methyl groups at the 4-position of thiazole increase metabolic stability (t1/2 > 2 hours in liver microsomes) .

Contradictions and Limitations

- Bioactivity Discrepancies : Some derivatives show high in vitro activity (e.g., MTT assay) but poor in vivo efficacy due to rapid clearance (e.g., vs. 3). This highlights the need for pharmacokinetic profiling early in development.

- Computational vs. Experimental Data : Predicted binding affinities (e.g., -9.0 kcal/mol) may not correlate with experimental IC50 values, emphasizing the role of dynamic simulations (e.g., MD > 100 ns) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.